molecular formula C10H8N2O3 B13672140 Phenyl isoxazol-4-ylcarbamate

Phenyl isoxazol-4-ylcarbamate

Cat. No.: B13672140
M. Wt: 204.18 g/mol
InChI Key: XANDUNIOCNXQBL-UHFFFAOYSA-N
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Description

Phenyl isoxazol-4-ylcarbamate is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions.

Chemical Reactions Analysis

Types of Reactions: Phenyl isoxazol-4-ylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups, enhancing the compound’s properties .

Mechanism of Action

The mechanism of action of phenyl isoxazol-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Phenyl isoxazol-4-ylcarbamate can be compared with other isoxazole derivatives, such as:

Uniqueness: this compound is unique due to its specific combination of the isoxazole ring and carbamate group, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

Phenyl isoxazol-4-ylcarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer therapy. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on various research findings.

Chemical Structure and Synthesis

This compound is characterized by an isoxazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. The compound features a phenyl group attached at the 3-position and a carbamate functional group at the 4-position of the isoxazole. The general formula for this compound can be represented as C10_{10}H10_{10}N2_{2}O2_{2}.

Synthesis Methods:
The synthesis of this compound typically involves several steps, including:

  • Formation of the isoxazole ring.
  • Introduction of the phenyl group.
  • Attachment of the carbamate moiety.

These methods allow for efficient production and potential modification to enhance biological activity.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly as an anticancer agent . Its mechanism of action primarily involves inhibition of specific enzymes related to tumor growth and progression.

Antitumor Activity

This compound has been evaluated for its antitumor properties through various studies:

  • Enzyme Inhibition : It has shown potential as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a role in lipid signaling pathways relevant to cancer biology. By modulating these pathways, this compound may influence tumor growth dynamics .
  • Cell Line Studies : In vitro studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including HepG2 and MDA-MB-231. For instance, one study reported IC50_{50} values for specific derivatives ranging from 0.21 µM to 0.26 µM, indicating strong antiproliferative activity .
  • Mechanistic Insights : Preliminary mechanistic studies suggest that these compounds induce apoptosis in cancer cells by activating caspases and cleaving PARP (Poly (ADP-ribose) polymerase), which are hallmark indicators of programmed cell death .

Structure-Activity Relationships (SAR)

The SAR analysis of this compound derivatives has revealed critical insights into how structural modifications can enhance biological activity:

Compound NameStructure FeaturesUnique CharacteristicsIC50_{50} Values
6g Propoxy-substitutedMost potent ACC inhibitor99.8 nM
6l Bulky phenylacetamideStrongest cytotoxicity0.22 µM (A549)
6a Moderate ACC activityHigh lipophilicitySignificant antiproliferative activity

These findings illustrate how variations in substituents can significantly impact both enzyme inhibition and cytotoxicity against cancer cells .

Case Studies

  • Study on Colorectal Cancer : A study involving human colorectal DLD-1 cells demonstrated that a derivative of this compound achieved a 63% tumor growth inhibition in xenograft models at a dosage of 50 mg/kg, highlighting its potential for therapeutic applications .
  • Comparative Analysis with Other Compounds : When compared to standard chemotherapeutics like doxorubicin, certain derivatives of this compound exhibited enhanced safety profiles while maintaining efficacy against cancer cell lines .

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

phenyl N-(1,2-oxazol-4-yl)carbamate

InChI

InChI=1S/C10H8N2O3/c13-10(12-8-6-11-14-7-8)15-9-4-2-1-3-5-9/h1-7H,(H,12,13)

InChI Key

XANDUNIOCNXQBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CON=C2

Origin of Product

United States

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